molecular formula C12H19NO3 B063562 (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine CAS No. 173065-16-2

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine

Cat. No.: B063562
CAS No.: 173065-16-2
M. Wt: 225.28 g/mol
InChI Key: DPZQSYOKTUMHNY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a chiral oxazolidine derivative. This compound is notable for its use in organic synthesis, particularly in the construction of complex molecules due to its unique structural features. The presence of the tert-butoxycarbonyl (boc) protecting group and the ethynyl functionality makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2,2-dimethyl-4-oxazolidinone and ethynyl bromide.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethynyl group can undergo oxidation reactions, forming carbonyl compounds or carboxylic acids depending on the oxidizing agent used.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The boc-protected oxazolidine can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with Pd/C, Lindlar’s catalyst

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH)

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of new oxazolidine derivatives with different functional groups

Scientific Research Applications

Chemistry

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help in the formation of enantiomerically pure compounds.

Biology and Medicine

In medicinal chemistry, this compound can be used in the synthesis of pharmaceuticals, particularly those requiring chiral centers. Its ability to undergo various chemical transformations makes it a useful building block in drug design and development.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its versatility allows for the creation of a wide range of products with specific properties.

Mechanism of Action

The mechanism by which (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exerts its effects depends on the specific reactions it undergoes. Generally, the boc group provides steric protection, allowing selective reactions at other sites. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The oxazolidine ring can act as a chiral auxiliary, influencing the stereochemistry of subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2-Dimethyl-3-boc-4-ethynyloxazolidine: The enantiomer of the compound , with similar reactivity but different stereochemistry.

    2,2-Dimethyl-3-boc-4-ethynyloxazolidine: Without the chiral center, this compound lacks the enantioselective properties of the (S)-enantiomer.

    2,2-Dimethyl-4-ethynyloxazolidine: Lacks the boc protecting group, making it more reactive but less selective in certain reactions.

Uniqueness

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is unique due to its combination of a chiral center, a boc protecting group, and an ethynyl functionality. This combination allows for a wide range of selective reactions, making it a valuable intermediate in both research and industrial applications.

Properties

IUPAC Name

tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZQSYOKTUMHNY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457277
Record name tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173065-16-2
Record name tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.